molecular formula C16H18ClNO2 B1532079 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride CAS No. 1185302-12-8

3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride

Cat. No. B1532079
CAS RN: 1185302-12-8
M. Wt: 291.77 g/mol
InChI Key: DZKGJJYPXXSRJE-UHFFFAOYSA-N
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Description

3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C16H17NO2•HCl and a molecular weight of 291.77 .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as this compound, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used can greatly influence the biological activity of the resulting compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis of Novel Compounds

Research has shown that 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride is involved in the synthesis of novel aromatic diamine monomers. These monomers, such as 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (PPAPP), have been successfully synthesized and used to create a series of polyimides through polycondensation with various aromatic dianhydrides. The resulting polymers demonstrate good solubility in common organic solvents, high thermal stability, and excellent hydrophobicity, making them suitable for applications in high-performance materials (Xiaohua Huang et al., 2017).

Material Science Applications

The research has also explored the miscibility and intermolecular specific interactions in blends of poly(hydroxyether of bisphenol A) and poly(4-vinyl pyridine), with findings indicating complete miscibility and the presence of strong intermolecular specific interactions. This research highlights the potential of using these materials in various applications, including the development of new polymer blends with enhanced physical properties (Sixun Zheng & Y. Mi, 2003).

Organic Chemistry and Catalysis

In organic chemistry, this compound derivatives have been utilized in catalytic processes. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride has been employed as a recyclable catalyst for the acylation of inert alcohols and phenols, demonstrating the compound's utility in facilitating efficient organic transformations (Zhihui Liu et al., 2014).

Advanced Polymer Design

The synthesis and characterization of organosoluble, thermal stable, and hydrophobic polyimides derived from related compounds highlight their significance in the development of new materials with desirable properties for industrial applications. These materials exhibit high glass transition temperatures, thermal stability, and hydrophobicity, making them ideal for use in environments requiring robust and durable materials (Xiaohua Huang et al., 2017).

properties

IUPAC Name

3-(4-phenoxyphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c1-2-4-13(5-3-1)18-14-6-8-15(9-7-14)19-16-10-11-17-12-16;/h1-9,16-17H,10-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKGJJYPXXSRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)OC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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